1-(3-ethynyl-2-fluorophenyl)ethan-1-one
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Overview
Description
1-(3-Ethynyl-2-fluorophenyl)ethan-1-one is an organic compound with the molecular formula C10H7FO It is characterized by the presence of an ethynyl group and a fluorine atom attached to a phenyl ring, along with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Ethynyl-2-fluorophenyl)ethan-1-one can be synthesized through several synthetic routes. One common method involves the Sonogashira coupling reaction, where 3-iodo-2-fluoroacetophenone is reacted with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine. The reaction mixture is then subjected to deprotection to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Ethynyl-2-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like organolithium or Grignard reagents can be employed for substitution reactions
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(3-Ethynyl-2-fluorophenyl)ethan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 1-(3-ethynyl-2-fluorophenyl)ethan-1-one involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions, while the fluorine atom can engage in hydrogen bonding and electrostatic interactions. These interactions can influence the compound’s binding affinity and specificity towards biological targets, affecting various molecular pathways .
Comparison with Similar Compounds
- 1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-one
- 1-(3-Chloro-2-fluorophenyl)ethan-1-one
- 3’-Fluoroacetophenone
Uniqueness: 1-(3-Ethynyl-2-fluorophenyl)ethan-1-one is unique due to the presence of both an ethynyl group and a fluorine atom on the phenyl ring. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs. The ethynyl group provides a site for further functionalization, while the fluorine atom can enhance the compound’s stability and lipophilicity .
Properties
IUPAC Name |
1-(3-ethynyl-2-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO/c1-3-8-5-4-6-9(7(2)12)10(8)11/h1,4-6H,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEWRCOXQAXLLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1F)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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